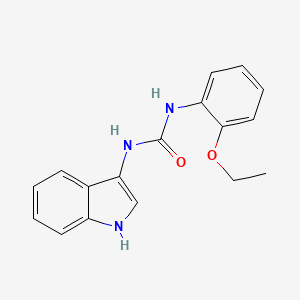

1-(2-ethoxyphenyl)-3-(1H-indol-3-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of a compound like “1-(2-ethoxyphenyl)-3-(1H-indol-3-yl)urea” would likely involve the reaction of an appropriate indole and ethoxyphenyl compound with urea or a urea derivative. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis1.Chemical Reactions Analysis

Again, without specific information on “1-(2-ethoxyphenyl)-3-(1H-indol-3-yl)urea”, it’s challenging to provide a detailed chemical reactions analysis. The reactivity of this compound would depend on various factors including its exact structure and the conditions under which it’s being studied1.Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-ethoxyphenyl)-3-(1H-indol-3-yl)urea” would depend on its exact molecular structure. These could include properties like solubility, melting point, boiling point, and reactivity1.Scientific Research Applications

Structural Insights and Biological Activities

- The crystal structure of a related compound, 1-[1-(2-hydroxyphenyl)ethylideneamino]-3-(1H-indol-3-ylmethyleneamino)urea, has been studied for its biological activity. The planar indole component is twisted at an angle of 63.7° with respect to the rest of the molecule, suggesting potential for diverse biological interactions. Hydroxy groups in the molecule are involved in both intramolecular and intermolecular hydrogen bonds (Saharin et al., 2008).

- Another related compound, 1-(2-(1H-indo1-3-yl)ethyl)-3-(2-methoxyphenyl)urea, has shown antitumor activity. Its structure was characterized through various spectroscopic methods, and its antitumor potential was evaluated through MTT assay. This compound was also studied for its interactions with CDK4 protein, offering insights into its mechanism of action (Ch Hu et al., 2018).

Chemical Synthesis and Applications

- Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been utilized for the synthesis of ureas from carboxylic acids, demonstrating a method to achieve good yields without racemization under milder conditions. This approach is significant for synthesizing urea derivatives efficiently and sustainably (Thalluri et al., 2014).

- A study on Ag-catalyzed intramolecular sequential vicinal diamination of alkynes with isocyanates for the synthesis of fused indole-cyclic urea derivatives highlights a novel method for synthesizing complex urea derivatives. This method employs a double cyclization process, indicating the versatility of urea derivatives in organic synthesis (Rajesh et al., 2017).

Materials Science and Polymer Applications

- Urea-doped ZnO (U-ZnO) films have been explored as an electron transport layer in inverted polymer solar cells, demonstrating enhanced power conversion efficiency. The study suggests that urea helps to passivate defects in ZnO, leading to improved device performance. This application highlights the role of urea derivatives in enhancing the efficiency of renewable energy technologies (Wang et al., 2018).

Safety And Hazards

The safety and hazards associated with “1-(2-ethoxyphenyl)-3-(1H-indol-3-yl)urea” would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions1.

Future Directions

Future research on “1-(2-ethoxyphenyl)-3-(1H-indol-3-yl)urea” could involve more detailed studies on its synthesis, properties, and potential applications. This could include exploring its use in fields like medicine or materials science1.

Please note that this information is quite general and may not directly apply to “1-(2-ethoxyphenyl)-3-(1H-indol-3-yl)urea”. For more accurate information, further research in scientific literature or experimental studies would be needed.

properties

IUPAC Name |

1-(2-ethoxyphenyl)-3-(1H-indol-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c1-2-22-16-10-6-5-9-14(16)19-17(21)20-15-11-18-13-8-4-3-7-12(13)15/h3-11,18H,2H2,1H3,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVCXZHVCJSEVSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)NC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-ethoxyphenyl)-3-(1H-indol-3-yl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(3-Chloroanilino)vinyl]-4-(2,6-dichlorophenyl)-6-methyl-3,5-pyridinedicarbonitrile](/img/structure/B2976557.png)

![N-(2-(6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2976561.png)

![2-Chloro-1-[2-(2-methylcyclopropyl)cyclopropyl]ethanone](/img/structure/B2976567.png)

![N-[4-(2-{2-[(methylamino)carbonothioyl]hydrazino}-2-oxoethoxy)phenyl]acetamide](/img/structure/B2976570.png)

![1-[2-Oxo-2-[(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)amino]acetyl]piperidine-4-carboxamide](/img/structure/B2976571.png)

![2-ethoxy-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2976576.png)